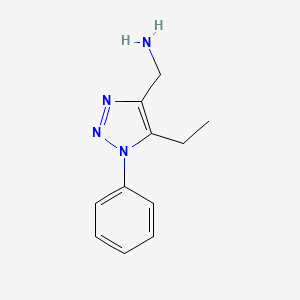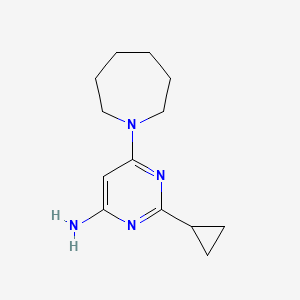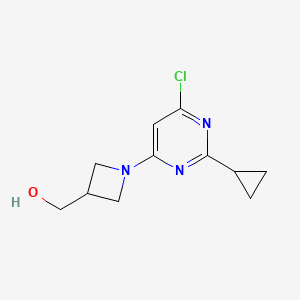
(1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-yl)methanol
Vue d'ensemble
Description
(1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-yl)methanol, also known as (1-6-C2CPY-AZM), is an organic compound that has recently been studied for its potential applications in scientific research. This compound has a unique chemical structure, with a cyclopropyl group at the 6-position of the pyrimidine ring and an azetidine group at the 3-position of the methanol molecule. The compound has been studied for its potential applications in drug discovery, as well as its potential to interact with various proteins, enzymes, and other biomolecules.
Applications De Recherche Scientifique
Nociceptin/Opioid Peptide Receptor Antagonism
One notable application of related compounds involves the therapeutic benefits proposed for obesity, eating disorders, and depression through nociceptin opioid peptide receptor (NOP) antagonism. For instance, LY2940094, a compound with a structural moiety resembling (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-yl)methanol, is studied for its potent and selective NOP antagonistic properties. Research indicates that LY2940094 can achieve near-complete occupancy at the NOP receptors in both rats and humans, suggesting potential utility in treating conditions related to NOP receptor activity (Raddad et al., 2016).
Agricultural and Pesticide Use
Another application is seen in the agricultural sector, particularly in the use and metabolism of related pyrimidine compounds as insecticides. Pirimicarb, a compound with a similar pyrimidine structure, is used in agriculture and its metabolites (hydroxypyrimidines) have been observed in human urine, indicating exposure and metabolism after application. Such studies are crucial for monitoring occupational exposure and ensuring safety in agricultural practices (Hardt et al., 1999).
Drug Metabolism and Pharmacokinetics
The metabolic pathways and disposition of related compounds, like 6-chloro-2-pyridylmethyl nitrate and GSK1322322, are also significant areas of research. Studies involve understanding how these compounds are processed in the body, how they are absorbed, metabolized, and excreted, and what metabolites are formed. This information is crucial for drug development and ensuring the safety and efficacy of new pharmaceuticals (Terada et al., 1989), (Mamaril-Fishman et al., 2014).
Propriétés
IUPAC Name |
[1-(6-chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-9-3-10(15-4-7(5-15)6-16)14-11(13-9)8-1-2-8/h3,7-8,16H,1-2,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVLSQDSDKUJMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)N3CC(C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





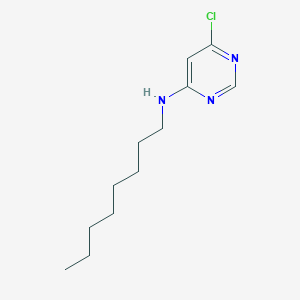
![1-[(2,4-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1491729.png)


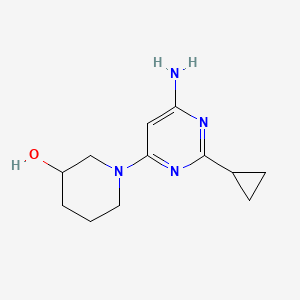
![(1-cyclopentyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1491738.png)
